Ethyl 4,5-dichloro-2-hydroxybenzoate

Description

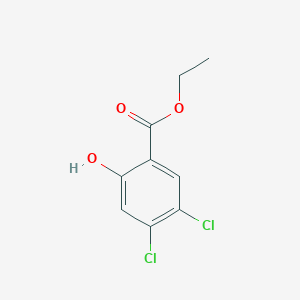

Ethyl 4,5-dichloro-2-hydroxybenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with hydroxyl (-OH) and two chlorine atoms at the 4- and 5-positions, respectively, and an ethyl ester group at the carboxyl position.

Properties

IUPAC Name |

ethyl 4,5-dichloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKNUGHTFCRHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dichloro-2-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate. The process involves the use of sulfuryl chloride as the chlorinating agent. The reaction is typically carried out in a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube. The mixture is warmed on a steam bath until the evolution of gas ceases. The product is then purified through recrystallization from a mixture of ethanol and water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-hydroxybenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation Reactions: The major product is ethyl 4,5-dichloro-2-oxobenzoate.

Reduction Reactions: The major product is ethyl 4,5-dichloro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that ethyl 4,5-dichloro-2-hydroxybenzoate possesses antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, making it a candidate for development as an antimicrobial agent in topical formulations. The compound's mechanism involves disrupting bacterial cell walls and inhibiting growth.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

Another significant application of this compound is its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions such as arthritis.

Pesticide Development

This compound is utilized in the formulation of pesticides due to its effectiveness in controlling fungal pathogens. Its chlorinated structure enhances its stability and effectiveness as a fungicide.

| Fungal Pathogen | Effective Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 30 | 90 |

Intermediate in Synthesis

This compound serves as an important intermediate in organic synthesis. It is used in the preparation of more complex molecules including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as esterification and substitution to yield desired products.

Case Study 1: Synthesis of Novel Antimicrobials

A recent study focused on synthesizing novel antimicrobial agents using this compound as a starting material. The researchers modified the compound through various chemical reactions to enhance its antimicrobial properties. The modified compounds exhibited improved efficacy against resistant bacterial strains.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the impact of this compound when used in agricultural settings. The findings indicated that while the compound effectively controls pests, it also poses risks to non-target organisms if not managed properly. This highlights the importance of evaluating environmental safety alongside efficacy.

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 4,5-dichloro-2-hydroxybenzoate, we compare it with structurally analogous halogenated benzoate esters. Key differences in substituent type, position, and molecular attributes are highlighted below.

Table 1: Structural and Molecular Comparison

Key Comparative Insights:

Substituent Effects on Reactivity: The hydroxyl group at position 2 in this compound enhances acidity (pKa ~8–10) compared to non-hydroxylated analogs. This facilitates hydrogen bonding and nucleophilic reactions . Replacement of Cl with F (e.g., ethyl 2-chloro-4,5-difluorobenzoate) increases lipophilicity (logP ~2.5 vs. ~2.8) and may improve membrane permeability in biological systems .

Positional Isomerism :

- Chlorine placement at positions 4 and 5 (vs. 3 and 4 or 3 and 5) alters steric and electronic effects. For example, 4,5-dichloro substitution may hinder electrophilic substitution at the aromatic ring compared to meta-substituted analogs.

Stability and Hydrolysis: Electron-withdrawing groups (Cl, F) stabilize the ester against hydrolysis. This compound is expected to exhibit slower hydrolysis rates than non-halogenated benzoates but faster rates than perfluorinated analogs due to Cl’s moderate electronegativity.

Commercial and Research Relevance :

- This compound’s discontinued status contrasts with the availability of ethyl 2-chloro-4,5-difluorobenzoate , suggesting shifting industrial priorities toward fluorinated compounds.

Biological Activity

Ethyl 4,5-dichloro-2-hydroxybenzoate (EDHB) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EDHB is an ester derivative of 4,5-dichloro-2-hydroxybenzoic acid. The presence of chlorine atoms and a hydroxyl group in its structure contributes to its reactivity and biological profile. Its chemical formula is C9H8Cl2O3, indicating that it contains two chlorine atoms, which are significant for its interaction with biological systems.

The biological activity of EDHB can be attributed to its ability to interact with various molecular targets within cells. This interaction may involve:

- Enzyme Inhibition : EDHB may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate physiological processes.

The presence of the hydroxyl group enhances its binding affinity, potentially leading to increased biological activity compared to non-hydroxylated analogs.

Antimicrobial Properties

EDHB has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial and fungal strains. For instance:

- Bacterial Inhibition : In vitro assays demonstrated that EDHB effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound also showed antifungal effects against species like Candida albicans, suggesting potential applications in treating infections caused by these pathogens.

Endocrine Disruption Potential

Research has indicated that chlorinated compounds like EDHB may possess endocrine-disrupting properties. A study evaluating the aryl hydrocarbon receptor (AhR) agonist activity of chlorinated parabens revealed that metabolites of EDHB can activate AhR pathways, which are crucial for regulating various biological responses including hormone signaling and immune responses .

Case Studies

- In Vitro Transformation Studies : A study conducted on the metabolic transformation of dichlorinated parabens, including EDHB, showed that chlorination significantly altered the degradation rate and bioaccumulation potential in liver models. The findings highlighted the need for further risk assessments regarding the environmental and health impacts of such compounds .

- Juvenile Hormone Activity in Insects : Research on related compounds indicates that EDHB may act as a juvenile hormone analog in insects. This activity was assessed through dose-response experiments on silkworm larvae (Bombyx mori), where it induced precocious metamorphosis at specific concentrations . This suggests potential applications in pest management strategies.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.